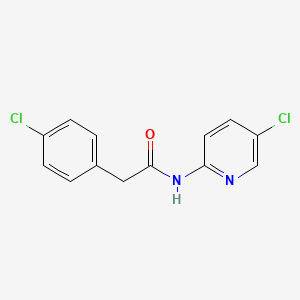

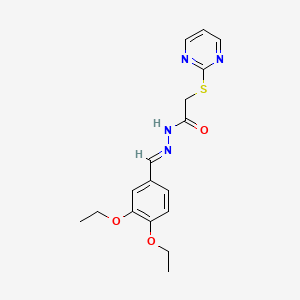

2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide compounds typically involves specific chemical reactions tailored to introduce the desired functional groups into the acetamide structure. While specific synthesis details for 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide are not directly available, similar compounds have been synthesized through various organic synthesis methods, focusing on the precise formation of the acetamide linkage and the introduction of chloro substituents at specific positions on the aromatic rings (Saravanan et al., 2016).

Molecular Structure Analysis

The molecular structure of acetamides, including 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide, is often characterized by intermolecular interactions such as hydrogen bonding, which significantly influence their crystal packing and stability. The orientation of chlorophenyl and chloropyridinyl rings relative to the acetamide group can affect the overall molecular conformation and its physical and chemical properties (B. Narayana et al., 2016).

Chemical Reactions and Properties

The reactivity of chloro-substituted acetamides, including our compound of interest, often involves nucleophilic substitution reactions where the chloro group acts as a leaving group. This reactivity is essential in further chemical modifications and the synthesis of more complex derivatives. The presence of the acetamide group also contributes to the compound's reactivity, especially in condensation and hydrolysis reactions (Gowda et al., 2007).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. These properties are influenced by the molecular structure, particularly by the types and arrangements of functional groups within the molecule. The detailed physical properties of 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide are not provided, but similar compounds exhibit distinct physical behaviors based on their molecular arrangements and intermolecular interactions (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of acetamides like 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide are significantly influenced by the electron-withdrawing effects of the chloro groups and the electron-donating properties of the acetamide group. These effects can influence the acidity of hydrogen atoms, the reactivity of the carbonyl group, and the overall chemical stability and reactivity of the molecule. Analysis of related compounds provides insights into how these functional groups interact and affect the compound's reactivity and interactions with other molecules (Pailloux et al., 2007).

特性

IUPAC Name |

2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)7-13(18)17-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQOZMXCOROFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349982 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |

CAS RN |

6233-31-4 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)

![7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)

![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)

![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B5529713.png)